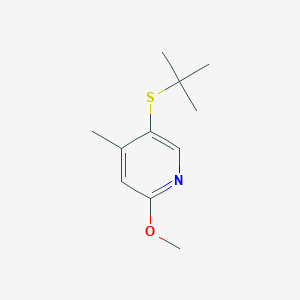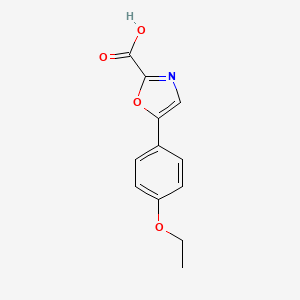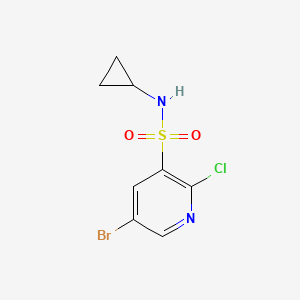
5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H8BrClN2O2S. This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide typically involves the following steps:
Chlorination: The addition of a chlorine atom to the brominated pyridine.
Cyclopropylation: The attachment of a cyclopropyl group to the nitrogen atom.
Each of these steps requires specific reagents and conditions, such as the use of bromine, chlorine, cyclopropylamine, and sulfonamide precursors under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions.
Catalysts: To enhance reaction rates and selectivity.
Purification steps: Such as crystallization, filtration, and distillation to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution reactions: Where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and reduction reactions: Modifying the oxidation state of the compound.
Coupling reactions: Forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution reactions: Often involve nucleophiles such as amines or thiols under basic conditions.
Oxidation reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Typically involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Inhibiting their activity or altering their function.
Interfere with cellular processes: Such as signal transduction or gene expression.
Induce oxidative stress: Leading to cellular damage or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloropyridine: A precursor in the synthesis of 5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Another compound with similar structural features and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H8BrClN2O2S |
|---|---|
Peso molecular |
311.58 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H8BrClN2O2S/c9-5-3-7(8(10)11-4-5)15(13,14)12-6-1-2-6/h3-4,6,12H,1-2H2 |
Clave InChI |
HVMVBOGZFWSBQN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NS(=O)(=O)C2=C(N=CC(=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


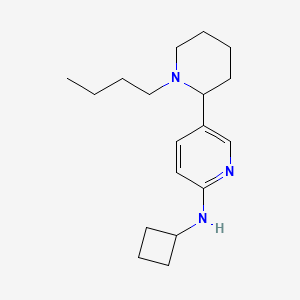
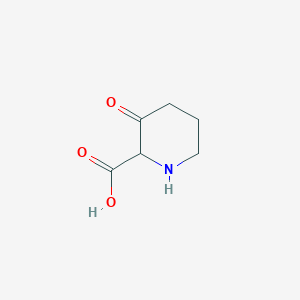
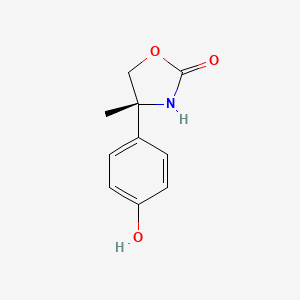
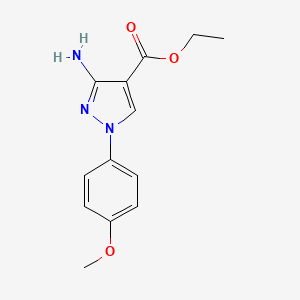



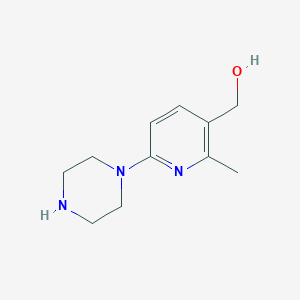
![2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B11808398.png)
